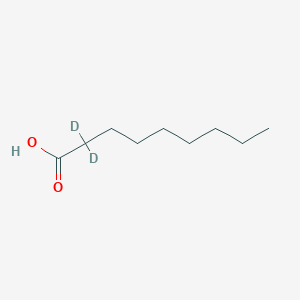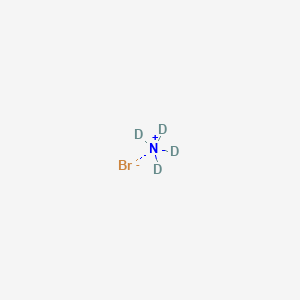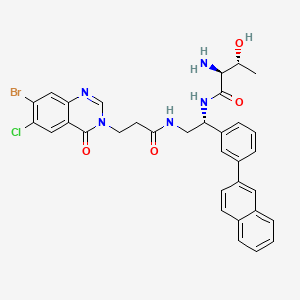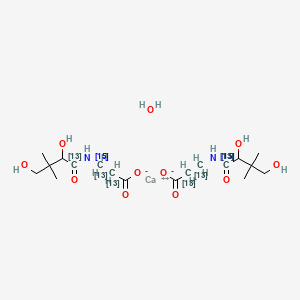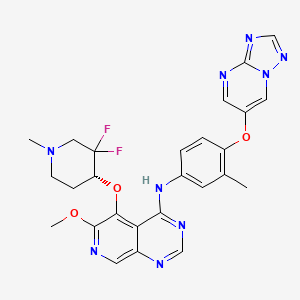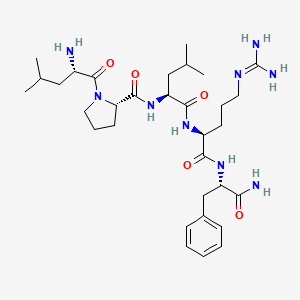
Leu-Pro-Leu-Arg-Phe-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leu-Pro-Leu-Arg-Phe-NH2 is a peptide compound composed of the amino acids leucine, proline, leucine, arginine, and phenylalanine, with an amide group at the C-terminus. This peptide sequence is known for its biological activity and is often studied in the context of neuropeptides and their effects on various physiological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Leu-Pro-Leu-Arg-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include:
Coupling Reagents: HBTU, HATU, or DIC
Deprotection Reagents: TFA (trifluoroacetic acid) for removing protecting groups
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Leu-Pro-Leu-Arg-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the arginine residue, leading to the formation of oxo-arginine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents
Reduction: Dithiothreitol (DTT) or other reducing agents
Substitution: Amino acid derivatives and coupling reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of oxo-arginine, while substitution reactions can yield peptides with altered amino acid sequences.
科学研究应用
Leu-Pro-Leu-Arg-Phe-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and interaction with receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neuropeptide research.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of Leu-Pro-Leu-Arg-Phe-NH2 involves its interaction with specific receptors and enzymes in the body. The peptide can bind to G-protein coupled receptors (GPCRs) and modulate intracellular signaling pathways. This interaction can lead to various physiological effects, such as changes in blood pressure, heart rate, and neurotransmitter release.
相似化合物的比较
Similar Compounds
Phe-Met-Arg-Phe-NH2 (FMRFamide): A related neuropeptide with similar biological activity.
pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2: Another peptide with a similar sequence but different N-terminal modifications.
Uniqueness
Leu-Pro-Leu-Arg-Phe-NH2 is unique due to its specific sequence and the presence of leucine residues, which can influence its binding affinity and biological activity
属性
CAS 编号 |
88280-21-1 |
|---|---|
分子式 |
C32H53N9O5 |
分子量 |
643.8 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-amino-4-methylpentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H53N9O5/c1-19(2)16-22(33)31(46)41-15-9-13-26(41)30(45)40-25(17-20(3)4)29(44)38-23(12-8-14-37-32(35)36)28(43)39-24(27(34)42)18-21-10-6-5-7-11-21/h5-7,10-11,19-20,22-26H,8-9,12-18,33H2,1-4H3,(H2,34,42)(H,38,44)(H,39,43)(H,40,45)(H4,35,36,37)/t22-,23-,24-,25-,26-/m0/s1 |
InChI 键 |
NIIZKQVUHKYFML-LROMGURASA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


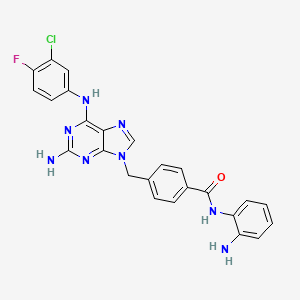

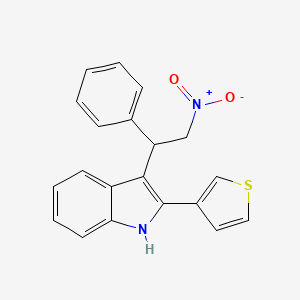

![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
